molecular formula C10H11BrO2 B1405959 1-(4-Bromo-2-ethoxyphenyl)ethan-1-one CAS No. 1553597-45-7

1-(4-Bromo-2-ethoxyphenyl)ethan-1-one

Cat. No. B1405959
M. Wt: 243.1 g/mol
InChI Key: YGXPDEHELPCUHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-ethoxyphenyl)ethan-1-one” can be represented by the InChI code 1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 . This indicates that the compound has a molecular weight of 243.1 .


Physical And Chemical Properties Analysis

The compound “1-(4-Bromo-2-ethoxyphenyl)ethan-1-one” has a molecular weight of 243.1 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study describes the preparation of 1-(4-Bromo-2-ethoxyphenyl)ethan-1-one derivatives using refluxing techniques with various reagents, highlighting its potential for creating compounds with antimicrobial properties (Sherekar, Kakade, & Padole, 2021).

  • Enantiomeric Synthesis : Another research presents a facile procedure to synthesize enantiomerically pure derivatives of this compound, suggesting its utility in creating chiral molecules with high purity, which is crucial in pharmaceutical chemistry (Zhang et al., 2014).

  • Mesomorphic Properties : A study explored the mesomorphic properties of bromo and cyano substituted diarylethanes, including 1-(4-Bromo-2-ethoxyphenyl)ethan-1-one, indicating its relevance in studying liquid crystal phases and materials science (Tinh, Zann, & Dubois, 1979).

Chemical Analysis and Characterization

  • Spectral Characterization : Research on the synthesis and characterization of bromo derivatives of 2-acetyl-1-naphthol, a structurally similar compound, involves spectral studies like FTIR, NMR, and GCMS, providing insights into analytical methods applicable to 1-(4-Bromo-2-ethoxyphenyl)ethan-1-one (Patil, Pathan, & Zangade, 2021).

Biological and Environmental Applications

  • Biodegradation Studies : A study on the degradation of phenolic beta-1 lignin model compounds can provide insights into the biodegradability and environmental impact of similar compounds like 1-(4-Bromo-2-ethoxyphenyl)ethan-1-one (Kawai, Umezawa, & Higuchi, 1988).

Safety And Hazards

The compound “1-(4-Bromo-2-ethoxyphenyl)ethan-1-one” may pose certain hazards. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-bromo-2-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXPDEHELPCUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-ethoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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